![molecular formula C19H22N4O3 B5634659 (1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
- The synthesis of related bicyclic compounds like 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones involves regio- and diastereoselective condensation, demonstrating the complex synthetic routes required for such molecules (Ullah et al., 2005).
- The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which are structurally similar to the compound , employs oxidative cyclization, indicating a potential method for synthesizing related compounds (Pardeshi et al., 2010).
Molecular Structure Analysis
- The molecular structure of similar diazabicyclo compounds has been studied using single-crystal X-ray diffraction, which could provide insights into the structural aspects of the compound (Weber et al., 2001).
Chemical Reactions and Properties
- The reactivity of related compounds, such as the interconversion of oxadiazoles, reveals insights into the chemical behavior and potential reactions of the compound (Vivona et al., 1975).
properties
IUPAC Name |
(1S,5R)-6-benzyl-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-17(21-26-20-13)9-18(24)22-11-15-7-8-16(12-22)23(19(15)25)10-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXHOYXQZQHGZ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-benzyl-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
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